3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione
Description
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) core. This structure is substituted at the 3-position with a piperidin-4-ylmethyl group, which is further modified by a thiophen-2-ylsulfonyl moiety at the piperidine nitrogen.
Properties
IUPAC Name |
3-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c17-11-8-14-13(18)16(11)9-10-3-5-15(6-4-10)22(19,20)12-2-1-7-21-12/h1-2,7,10H,3-6,8-9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIPFMUQHDVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)CNC2=O)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the sulfonyl group. The piperidine ring is synthesized separately and then coupled with the thiophene derivative. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to introduce additional functional groups.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols .
Scientific Research Applications
Pharmacological Applications
Research indicates that the compound may possess several pharmacological activities:
-
Antibacterial Activity :
- Compounds with similar structures have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives containing sulfonyl groups have shown minimum inhibitory concentrations (MIC) as low as 10 μg/mL.
- Anticancer Potential :
-
Anti-inflammatory Effects :
- The compound's ability to inhibit certain inflammatory pathways has been explored, with preliminary data suggesting it may modulate cytokine production in vitro.
Case Study 1: Antibacterial Screening
A study evaluated various piperidine derivatives for their antibacterial activity. The results indicated that compounds featuring the thiophenesulfonyl group exhibited significant inhibition against E. coli and S. aureus, reinforcing the potential of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione in combating bacterial infections.
Case Study 2: Anticancer Properties
In a virtual screening study, derivatives of imidazolidine were assessed for their antineoplastic properties. The findings revealed that structural modifications could lead to compounds with enhanced cytotoxic effects against specific cancer cell lines, highlighting the therapeutic potential of this compound in oncology .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives, focusing on substituent effects and inferred pharmacological properties.
Structural and Functional Group Analysis
Pharmacological and Toxicological Insights
- Bitter Modifier Analogs : Compounds like 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione () share the imidazolidine-dione core but prioritize hydroxybenzyl and isoxazole substituents for taste modulation. The target compound’s thiophene sulfonyl group may reduce bitterness-enhancing effects due to its bulkier, more hydrophobic nature .
- Solubility and Bioavailability : The hydrochloride salt derivative () highlights how ionic modifications improve aqueous solubility, whereas the target compound’s sulfonyl-thiophene group may reduce solubility but enhance membrane permeability .
- Receptor Binding: The fluorophenoxy analog () suggests that halogenated aromatic groups could improve affinity for G-protein-coupled receptors (GPCRs), whereas the thiophene sulfonyl group might favor interactions with sulfotransferases or proteases .
Biological Activity
The compound 3-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a novel imidazolidine derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₆N₄O₂S₂
- Molecular Weight : 348.4 g/mol
The imidazolidine core, combined with the thiophenesulfonyl-piperidine moiety, suggests diverse pharmacological properties that can be explored.
Biological Activity Overview
Research into the biological activity of imidazolidine derivatives indicates a variety of potential therapeutic effects, including:
- Antimicrobial Activity : Imidazolidine derivatives have been studied for their antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Some studies suggest that imidazolidine derivatives may possess anticancer properties. The structural components can interact with cellular pathways involved in tumor growth and proliferation .
- Cardiovascular Effects : Certain derivatives have demonstrated hypotensive effects and modulation of heart rate in animal models, indicating a possible role in cardiovascular therapy .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of Imidazolidine Core : Utilizing isocyanates or isothiocyanates to introduce functional groups.
- Sulfonylation : Introducing the thiophenesulfonyl group through electrophilic aromatic substitution.
- Piperidine Integration : The piperidine moiety is often synthesized through cyclization reactions involving suitable amines.
Antimicrobial Activity
In a study evaluating various imidazolidine derivatives, certain compounds exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the thiophenesulfonyl group was crucial for enhancing potency .
Anticancer Studies
Research into related compounds has shown that they can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For instance, derivatives with similar structures demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital in predicting the biological activity of new derivatives:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| IM-3 | Imidazolidine core | Antinociceptive |
| IM-7 | Piperidine moiety | Hypotensive |
| Thiophene-containing | Sulfonamide group | Anticancer |
The table illustrates how modifications to the core structure influence biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
